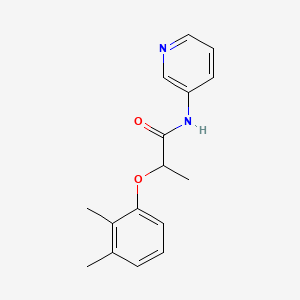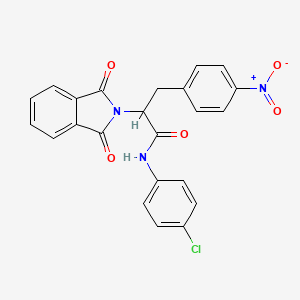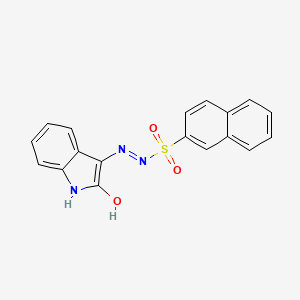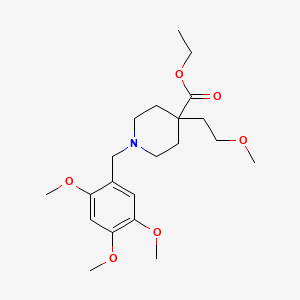
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide, also known as JNJ-5207852, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. The channel is expressed in sensory neurons and is involved in pain sensation and inflammation. JNJ-5207852 has been extensively studied for its potential therapeutic applications in pain management and inflammation.
作用機序
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide acts as a non-competitive inhibitor of the TRPV1 channel. The channel is activated by various stimuli, including heat, protons, and capsaicin. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide binds to a site on the channel that is distinct from the capsaicin binding site and prevents the channel from opening in response to these stimuli.
Biochemical and physiological effects:
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to reduce pain sensation in various animal models. The inhibition of the TRPV1 channel by 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide results in a decrease in the transmission of pain signals. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. In addition, 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been extensively studied in animal models, and its efficacy and safety have been demonstrated in various preclinical studies. However, there are some limitations to its use in lab experiments. One limitation is that 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide is not selective for the TRPV1 channel and can also inhibit other ion channels. Another limitation is that 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide. One direction is to develop more selective TRPV1 inhibitors that do not inhibit other ion channels. Another direction is to investigate the potential therapeutic applications of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide in other conditions, such as anxiety and depression. Finally, the development of more effective formulations of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide with improved solubility and bioavailability could enhance its therapeutic potential.
合成法
The synthesis of 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide involves a series of chemical reactions. The starting material is 2,3-dimethylphenol, which is reacted with chloroacetyl chloride to form 2-chloro-3-(2,3-dimethylphenoxy)propanoic acid. The acid is then reacted with pyridine to form the corresponding amide, which is further reacted with thionyl chloride and then with 3-aminopropionitrile to yield the final product, 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. The TRPV1 channel is involved in the transmission of pain signals, and its inhibition by 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has been shown to reduce pain sensation in various animal models. 2-(2,3-dimethylphenoxy)-N-3-pyridinylpropanamide has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-8-15(12(11)2)20-13(3)16(19)18-14-7-5-9-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFWRUNAGHWNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyethyl)-4-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6048227.png)

![3-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B6048238.png)

![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6048263.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)

![1-(1-ethyl-1H-imidazol-2-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B6048300.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6048309.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)

![2-(4-methoxybenzyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6048318.png)